Lipophilicity (LogP) Differentiation Between 5-Piperazinyl and 6-Piperazinyl Nicotinic Acid Regioisomers
The 5-substituted regioisomer (target compound) exhibits a computed LogP of 0.1894, significantly lower than the 6-substituted regioisomer (6-(piperazin-1-yl)nicotinic acid, CAS 278803-18-2) which has a computed LogP of 0.58320 . This ΔLogP of approximately 0.39 indicates the 5-isomer is roughly 2.5-fold less lipophilic, translating to higher aqueous solubility and a different pH-dependent distribution profile. Both isomers share identical TPSA (65.46 Ų), H-bond donor count (2), and H-bond acceptor count (4), meaning the lipophilicity difference arises solely from the positional isomerism and its effect on intramolecular charge distribution and solvation .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1894 |
| Comparator Or Baseline | 6-(Piperazin-1-yl)nicotinic acid (CAS 278803-18-2): LogP = 0.58320 |
| Quantified Difference | ΔLogP = 0.3938 (6-isomer is approximately 2.5× more lipophilic) |
| Conditions | Computed LogP values from vendor technical datasheets; TPSA, H-bond donor/acceptor counts verified as identical between isomers |
Why This Matters
Lower lipophilicity of the 5-isomer predicts superior aqueous solubility and a distinct oral absorption profile, making it the preferred starting material when designing compounds requiring balanced hydrophilic-lipophilic properties or when central nervous system penetration must be controlled.
